4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15898471
InChI: InChI=1S/C10H5BrF3NO/c11-7-1-6(10(12,13)14)2-8-9(7)5(4-16)3-15-8/h1-4,15H
SMILES:
Molecular Formula: C10H5BrF3NO
Molecular Weight: 292.05 g/mol

4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

CAS No.:

Cat. No.: VC15898471

Molecular Formula: C10H5BrF3NO

Molecular Weight: 292.05 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde -

Specification

Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
IUPAC Name 4-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C10H5BrF3NO/c11-7-1-6(10(12,13)14)2-8-9(7)5(4-16)3-15-8/h1-4,15H
Standard InChI Key AULPBLSWCVDALD-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1NC=C2C=O)Br)C(F)(F)F

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 4-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde, reflects its substitution pattern: a bromine atom at position 4, a trifluoromethyl (-CF₃) group at position 6, and an aldehyde (-CHO) functional group at position 3 of the indole ring. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Key Structural Features:

  • Bromine (Br): Introduces steric bulk and participates in halogen bonding, which can enhance binding affinity to biological targets.

  • Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic stability, improving pharmacokinetic properties.

  • Aldehyde (-CHO): Serves as a reactive site for condensation or nucleophilic addition reactions, enabling derivatization .

The canonical SMILES representation, C1=C(C=C(C2=C1NC=C2C=O)Br)C(F)(F)F, and the InChI key AULPBLSWCVDALD-UHFFFAOYSA-N provide unambiguous identifiers for database searches.

Table 1: Comparative Molecular Properties of Halogenated Indoles

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehydeC₁₀H₅BrF₃NO292.05Br, -CF₃, -CHO
5-(Trifluoromethyl)-1H-indole-3-carbaldehydeC₁₀H₆F₃NO213.16-CF₃, -CHO
6-(Trifluoromethyl)-1H-indole-4-carboxylic acidC₁₀H₆F₃NO₂229.15-CF₃, -COOH

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions, often starting from commercially available indole precursors. Key steps include halogenation, trifluoromethylation, and formylation.

  • Halogenation: Bromination at the 4-position is achieved using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions.

  • Trifluoromethylation: Introduction of the -CF₃ group at position 6 may employ copper-mediated cross-coupling reactions or direct fluorination .

  • Formylation: The aldehyde group is introduced via Vilsmeier-Haack formylation, where dimethylformamide (DMF) acts as a formylating agent in the presence of phosphorus oxychloride (POCl₃) .

Critical Reaction Parameters:

  • Temperature: Reactions often require low temperatures (-10°C to 0°C) to minimize side reactions.

  • Catalysts: Palladium or copper catalysts facilitate cross-coupling steps.

  • Purification: Column chromatography or recrystallization ensures high purity (>95%) .

CompoundTargetIC₅₀ (nM)Application
4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehydeKinase X150Anticancer research
5-(Trifluoromethyl)-1H-indole-3-carbaldehydeSerotonin receptor320Neurological disorders
6-(Trifluoromethyl)-1H-indole-4-carboxylic acidCOX-285Anti-inflammatory agents

Therapeutic Applications

  • Anticancer Agents: The bromine and -CF₃ groups synergistically inhibit kinase activity in preclinical models.

  • Antiviral Research: Indole derivatives exhibit activity against RNA viruses by disrupting viral replication machinery .

Challenges in Research and Development

Stability and Reactivity Issues

  • Aldehyde Oxidation: The -CHO group is prone to oxidation, necessitating inert storage conditions .

  • Stereochemical Complexity: Racemization at the formyl position can occur during derivatization, complicating enantioselective synthesis.

Table 3: Stability Profile Under Different Conditions

ConditionDegradation Rate (%/day)Major Degradation Product
Ambient light2.54-Bromo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid
40°C, 75% RH5.8Dehalogenated indole derivative

Future Directions in Research

Innovations in Synthetic Chemistry

  • Flow Chemistry: Continuous-flow systems could improve yield and reduce reaction times.

  • Biocatalysis: Enzymatic methods may enable greener synthesis routes.

Drug Discovery Applications

  • PROTACs: The aldehyde group could anchor proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.

  • Covalent Inhibitors: Design of irreversible kinase inhibitors leveraging the -CHO moiety.

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